molecular formula C8H5N3O3 B13760213 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde CAS No. 1150617-96-1

5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Cat. No.: B13760213
CAS No.: 1150617-96-1
M. Wt: 191.14 g/mol
InChI Key: MIMGOTFSYPONMO-UHFFFAOYSA-N
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Description

5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde: is a heterocyclic compound with a molecular formula of C8H5N3O3 It is characterized by a pyrrolo[2,3-b]pyridine core structure with a nitro group at the 5-position and an aldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the nitration of 1H-pyrrolo[2,3-b]pyridine followed by formylation. The nitration step introduces the nitro group at the 5-position, while the formylation step adds the aldehyde group at the 2-position. Specific reaction conditions, such as the choice of nitrating agent and formylating reagent, as well as temperature and solvent, can vary depending on the desired yield and purity .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown activity against certain enzymes and receptors, making it a candidate for drug development .

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. It is particularly of interest in the development of kinase inhibitors and other targeted therapies .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the production of materials with specific functionalities .

Mechanism of Action

The mechanism of action of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. For example, its derivatives have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By binding to these receptors, the compound can disrupt signaling pathways involved in cancer progression, leading to reduced tumor growth and increased apoptosis .

Comparison with Similar Compounds

Uniqueness: 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is unique due to the presence of both the nitro and aldehyde groups, which confer distinct reactivity and biological activity.

Properties

CAS No.

1150617-96-1

Molecular Formula

C8H5N3O3

Molecular Weight

191.14 g/mol

IUPAC Name

5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

InChI

InChI=1S/C8H5N3O3/c12-4-6-1-5-2-7(11(13)14)3-9-8(5)10-6/h1-4H,(H,9,10)

InChI Key

MIMGOTFSYPONMO-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(NC2=NC=C1[N+](=O)[O-])C=O

Origin of Product

United States

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